molecular formula C12H12Cl2F3N3 B1441467 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride CAS No. 1354950-89-2

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride

Cat. No.: B1441467
CAS No.: 1354950-89-2
M. Wt: 326.14 g/mol
InChI Key: AIVMVGKTUICNOT-UHFFFAOYSA-N
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Description

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is a useful research compound. Its molecular formula is C12H12Cl2F3N3 and its molecular weight is 326.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Spectroscopy

  • Crystal Structure Analysis : The crystal structure of related pyridine derivatives has been studied, providing insights into their molecular configurations and interactions. For example, the crystal structure of an anyle-pyridine derivative was analyzed, revealing short contacts between pyridine fragments and a bathochromic shift in λ max resulting from N-anylation (Kolev et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : The synthesis and characterization of pyridine-benzene diamine derivatives have been extensively studied. For instance, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was synthesized using a nucleophilic aromatic substitution reaction, and its structure was confirmed through various spectroscopic methods (Zinad et al., 2018).

Catalytic and Polymerization Studies

  • Catalytic Activities : Some pyridine-imine ligands, closely related to the compound , have shown good catalytic activity in ethylene oligomerization experiments, indicating their potential use in catalysis and polymerization processes (Chen et al., 2019).

Luminescence and Optical Properties

  • Two-Photon Absorption Chromophores : Pyridine derivatives have been investigated for their two-photon absorption properties. For instance, multi-branched chromophores with pyridyl units exhibited significant two-photon absorption cross-sections, suggesting potential applications in photophysics and materials science (Yan et al., 2007).

Coordination Chemistry

  • Metal Complexes Formation : The behavior of pyridinylimine derivatives in forming complexes with various metals like zinc, cadmium, and mercury has been studied, highlighting their potential in coordination chemistry and material science applications (Marjani et al., 2009).

Theoretical and Computational Studies

  • Computational Analysis : Theoretical studies on pyridinylimine and pyridinylmethylamine derivatives and their metal complexes have been conducted to understand their spectroscopic properties and potential applications in various fields (Wang et al., 2012).

Biochemical Analysis

Cellular Effects

The effects of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the cytotoxic activity of cells and can bind with DNA molecules . These interactions lead to changes in cellular behavior, including alterations in cell proliferation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes. These metabolic interactions are essential for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these subcellular structures determines its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10;;/h1-7H,16H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMVGKTUICNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.